molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6

Bicyclo[3.2.1]octan-3-amine

Cat. No.: B1314372
CAS No.: 736867-32-6
M. Wt: 125.21 g/mol
InChI Key: IWYGEIZENRQYSA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound characterized by its unique bicyclo[3.2.1]octane framework. This structure is notable for its rigidity and the presence of a nitrogen atom, which imparts significant chemical reactivity and potential biological activity. The bicyclo[3.2.1]octane ring system is a common motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .

Scientific Research Applications

Bicyclo[3.2.1]octan-3-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. In biology, its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. In medicine, it is used in the development of drugs targeting specific molecular pathways. Industrially, it is utilized in the production of fine chemicals and advanced materials.

Safety and Hazards

“Bicyclo[3.2.1]octan-3-amine” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing bicyclo[3.2.1]octan-3-amine involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity. Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Bicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and tricyclo[3.2.1.02.7]octane . These compounds share the bicyclic framework but differ in their functional groups and biological activities. The presence of the amine group in this compound imparts unique reactivity and potential for biological activity, distinguishing it from its analogs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique bicyclic framework and chemical reactivity make it a valuable intermediate in the synthesis of complex molecules. The compound’s potential biological activities and industrial applications further highlight its importance in research and development.

Properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGEIZENRQYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536346
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736867-32-6
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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